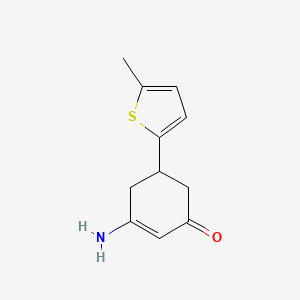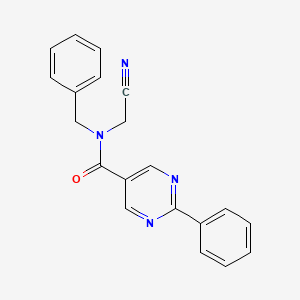
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide (BCPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science. BCPP is a pyrimidine-based compound that has a benzyl and cyanomethyl group attached to its nitrogen atoms, making it a versatile molecule that can be modified for different purposes.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, it has been shown to induce oxidative stress in cancer cells, leading to their death. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide is a versatile molecule that can be easily modified for different applications. It has a low toxicity profile and exhibits potent anticancer and antifungal activity. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on normal cells.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide, including:
1. Investigating its potential use as a fluorescent probe for bioimaging.
2. Developing new derivatives of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide with improved anticancer and antifungal activity.
3. Studying its effects on other cellular processes, such as cell signaling and metabolism.
4. Investigating its potential use in material science, such as in the development of new polymers or coatings.
Synthesemethoden
The synthesis of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide involves several steps, including the condensation of benzylamine and malononitrile to form 2-benzyl-2-imidazoline, which is then reacted with ethyl acetoacetate to produce 2-benzyl-4-oxo-2-imidazoline. The final step involves the reaction of 2-benzyl-4-oxo-2-imidazoline with phenyl isocyanate to yield N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been investigated for its potential use as an antifungal agent and as a fluorescent probe for bioimaging.
Eigenschaften
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c21-11-12-24(15-16-7-3-1-4-8-16)20(25)18-13-22-19(23-14-18)17-9-5-2-6-10-17/h1-10,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKYBMHIMJXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

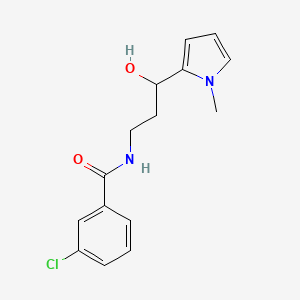


![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
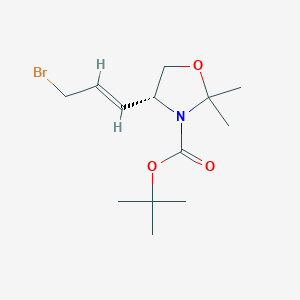
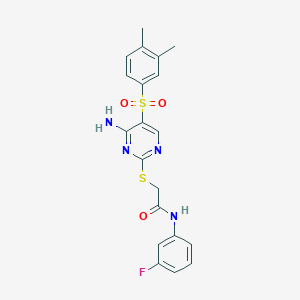
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)
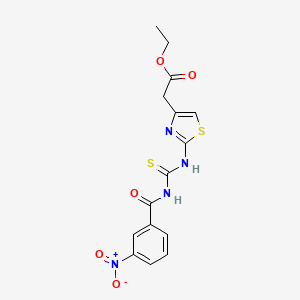
![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)
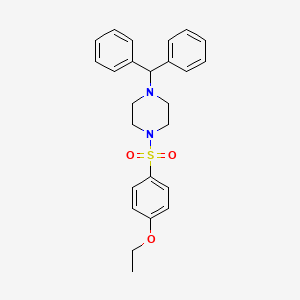
![3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2648535.png)

